1-Bromo-2,3-dichlorobenzene

Physicochemical Characterization Formulation Stability Solid-Phase Synthesis

Procure 1-Bromo-2,3-dichlorobenzene (56961-77-4) for its unique ortho-dichloro substitution pattern. This white to light yellow crystalline solid is a specialized intermediate for benzonorbornene fungicide synthesis and offers distinct electronic properties for NLO material research. Its solid-state handling provides a logistical advantage over liquid isomers.

Molecular Formula C6H3BrCl2
Molecular Weight 225.89 g/mol
CAS No. 56961-77-4
Cat. No. B155788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3-dichlorobenzene
CAS56961-77-4
Synonyms1-Bromo-2,3-dichloro-benzene;  2,3-Dichloro-1-bromobenzene;  2,3-Dichlorobromobenzene;  2,3-Dichlorophenyl Bromide
Molecular FormulaC6H3BrCl2
Molecular Weight225.89 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)Cl)Cl
InChIInChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H
InChIKeyHVKCZUVMQPUWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,3-dichlorobenzene (CAS 56961-77-4): Core Physicochemical and Regulatory Profile for Procurement


1-Bromo-2,3-dichlorobenzene (CAS 56961-77-4, EINECS 260-476-2) is a white to light yellow crystalline powder with a molecular formula of C₆H₃BrCl₂ (MW 225.89) . It exhibits a melting point of 58-61 °C and a boiling point of 243 °C (at 765 mmHg) . This halogenated aromatic compound is practically insoluble in water but soluble in common organic solvents such as ether and chloroform [1]. As a brominated and chlorinated benzene derivative, it serves as a versatile electrophilic building block in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, with a reported experimental synthesis yield of 87.7% (86.2% purity) via Sandmeyer reaction .

1-Bromo-2,3-dichlorobenzene (CAS 56961-77-4): Why Regioisomeric Bromodichlorobenzenes Cannot Be Substituted Without Quantitative Evaluation


The class of bromodichlorobenzenes consists of six regioisomers, each with distinct substitution patterns that dramatically alter their electronic density, steric environment, and, consequently, their reactivity in key synthetic transformations [1]. The ortho relationship between the two chlorine atoms and the adjacent bromine in 1-bromo-2,3-dichlorobenzene creates a unique electron-deficient aromatic core with a specific dipole moment and electrostatic potential surface, which differs fundamentally from isomers like 1-bromo-2,4-dichlorobenzene or 2-bromo-1,3-dichlorobenzene [2]. Simple substitution with an alternative bromodichlorobenzene isomer can lead to completely different regioselectivity in cross-coupling events, altered reaction rates in nucleophilic aromatic substitution, or even total failure of a synthetic route due to steric hindrance [3]. The following evidence establishes quantifiable, comparator-backed differentiation for this specific regioisomer.

1-Bromo-2,3-dichlorobenzene (CAS 56961-77-4): Quantified Performance Differentiation Versus Closest Analogs


Higher Melting Point and Altered Physical State at Ambient Temperature Relative to 1-Bromo-2,4-dichlorobenzene

1-Bromo-2,3-dichlorobenzene exhibits a significantly higher melting point compared to its 2,4-regioisomer, leading to a different physical state at room temperature. The 2,3-isomer is a solid (mp 58-61 °C), while the 2,4-isomer is a liquid (mp 26-30 °C) [1]. This fundamental difference directly impacts storage, handling, and its suitability for solid-phase reactions or crystal engineering .

Physicochemical Characterization Formulation Stability Solid-Phase Synthesis

Enhanced Nonlinear Optical (NLO) Hyperpolarizability: 5.7× Greater than Urea Standard

Theoretical calculations demonstrate that 1-bromo-2,3-dichlorobenzene possesses a first hyperpolarizability (β) value that is 5.7 times greater than that of the standard NLO reference material, urea (β_urea = 0.37289×10⁻³⁰ esu) [1]. This enhanced property stems from the specific ortho-dichloro substitution pattern adjacent to the bromine, which optimizes intramolecular charge transfer and polarization [1].

Nonlinear Optics Materials Science Computational Chemistry

Demonstrated Scalable Synthesis via Sandmeyer Reaction with 87.7% Yield

A patent-documented process details the synthesis of 1-bromo-2,3-dichlorobenzene from 2,3-dichloroaniline via a Sandmeyer reaction, achieving an 87.7% yield of crude product with 86.2% purity . This demonstrates a viable and efficient industrial route for this specific isomer, which is not necessarily generalizable to all bromodichlorobenzene regioisomers due to differing steric and electronic effects on the diazonium intermediate [1].

Process Chemistry Sandmeyer Reaction Synthetic Methodology

Differentiated Boiling Point (243 °C) and Density (1.635 g/mL) for Distillation and Purification Optimization

1-Bromo-2,3-dichlorobenzene possesses a boiling point of 243 °C (at 765 mmHg) and an estimated density of 1.635 g/mL, which are distinct from other bromodichlorobenzene isomers . In contrast, 1-bromo-2,4-dichlorobenzene has a reported boiling point of 235 °C and a density of 1.89 g/cm³ [1]. These differences are critical for designing effective separation and purification processes, such as fractional distillation, when the compound is generated in a mixture of isomers [2].

Separation Science Distillation Process Engineering

1-Bromo-2,3-dichlorobenzene (CAS 56961-77-4): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Agrochemical Intermediate for Benzonorbornene Fungicides

As documented in patents, 1-bromo-2,3-dichlorobenzene is a specific and valuable intermediate in the synthesis of benzonorbornene fungicides, such as 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyl-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide [1]. Its unique ortho-dichloro substitution pattern is crucial for the subsequent Diels-Alder and functionalization steps required to construct the benzonorbornene core [1]. Substitution with a different bromodichlorobenzene isomer would disrupt the synthetic sequence and is not viable for this specific agrochemical target [1].

Building Block for Nonlinear Optical (NLO) Materials

Based on the computationally-validated first hyperpolarizability being 5.7× greater than that of urea [2], 1-bromo-2,3-dichlorobenzene is a rationally selected candidate for incorporation into organic NLO materials. Its distinct electron density distribution, as mapped by MESP, and the defined HOMO-LUMO gap responsible for charge-transfer properties, support its use in designing materials for second harmonic generation (SHG) and electro-optic modulation [2]. This specific property profile is a direct result of the 2,3-substitution pattern and is not expected to be replicated by other regioisomers [2].

Substrate for Regioselective Palladium-Catalyzed Cross-Coupling

The steric hindrance imparted by the ortho-dichloro motif in 1-bromo-2,3-dichlorobenzene makes it a valuable substrate for controlling regioselectivity in palladium-catalyzed cross-coupling and direct arylation reactions [3]. As demonstrated with structurally related congested aryl bromides like 2-bromo-1,3-dichlorobenzene, this steric profile can be exploited to favor coupling at less reactive positions on heteroaromatic partners, enabling access to otherwise challenging substitution patterns [3]. This application leverages the specific steric and electronic differentiation of the 2,3-isomer relative to its less-hindered analogs [3].

Solid-Phase Synthesis and Crystalline Intermediate Processing

The solid-state nature of 1-bromo-2,3-dichlorobenzene at ambient temperature (mp 58-61 °C) makes it uniquely suited for applications requiring a crystalline solid, such as solid-phase parallel synthesis, mechanochemical reactions, or processes where precise weighing and handling of a non-volatile solid is advantageous . This is a direct and practical differentiator from liquid isomers like 1-bromo-2,4-dichlorobenzene (mp 26-30 °C), which would present different handling, storage, and reaction setup requirements [4].

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